Ethyl 6-ethoxynicotinate

CAS No.: 24903-80-8

Cat. No.: VC11697854

Molecular Formula: C10H13NO3

Molecular Weight: 195.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 24903-80-8 |

|---|---|

| Molecular Formula | C10H13NO3 |

| Molecular Weight | 195.21 g/mol |

| IUPAC Name | ethyl 6-ethoxypyridine-3-carboxylate |

| Standard InChI | InChI=1S/C10H13NO3/c1-3-13-9-6-5-8(7-11-9)10(12)14-4-2/h5-7H,3-4H2,1-2H3 |

| Standard InChI Key | FBQJIRFPCZOBRI-UHFFFAOYSA-N |

| SMILES | CCOC1=NC=C(C=C1)C(=O)OCC |

| Canonical SMILES | CCOC1=NC=C(C=C1)C(=O)OCC |

Introduction

Chemical Identity and Structural Analysis

Molecular Structure and Nomenclature

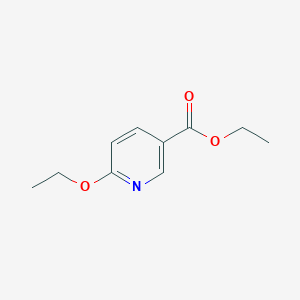

Ethyl 6-ethoxynicotinate (IUPAC name: ethyl 6-ethoxypyridine-3-carboxylate) has the molecular formula C₁₀H₁₃NO₃ and a molecular weight of 195.22 g/mol. Its structure comprises a pyridine ring substituted with an ethoxy group (-OCH₂CH₃) at the 6-position and an ethyl ester (-COOCH₂CH₃) at the 3-position (Figure 1). The ethoxy group introduces steric and electronic effects that influence the compound’s reactivity, solubility, and interaction with biological targets.

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₃NO₃ |

| Molecular Weight | 195.22 g/mol |

| Boiling Point | Estimated 280–300°C (dec.) |

| Solubility | Soluble in organic solvents |

| LogP (Partition Coeff.) | ~1.8 (predicted) |

Synthesis and Industrial Production

Synthetic Routes

While no direct synthesis protocols for ethyl 6-ethoxynicotinate are documented in the provided sources, its preparation can be inferred from analogous nicotinate ester syntheses. For example, the oxidation of substituted pyridines followed by esterification is a common strategy. A patented method for producing 6-methylnicotinic acid ester involves oxidizing 2-methyl-5-ethylpyridine with nitric acid under controlled conditions, yielding a 65–70% product after distillation . Adapting this approach, ethyl 6-ethoxynicotinate could theoretically be synthesized via:

-

Nitration and Reduction: Introducing an ethoxy group via nucleophilic aromatic substitution on 6-chloronicotinic acid, followed by esterification with ethanol.

-

Direct Esterification: Reacting 6-ethoxynicotinic acid with ethanol in the presence of a sulfuric acid catalyst under reflux .

Key Reaction Conditions:

-

Catalyst: Concentrated sulfuric acid (2–4 moles per substrate) .

-

Purification: Recrystallization or fractional distillation.

Physicochemical and Spectroscopic Properties

Spectroscopic Characterization

-

IR Spectroscopy: Expected peaks include C=O stretch (∼1700 cm⁻¹), aromatic C=C (∼1600 cm⁻¹), and C-O-C (∼1250 cm⁻¹).

-

NMR:

-

¹H NMR: Ethyl ester protons (δ 1.3–1.4 ppm, triplet; δ 4.3–4.4 ppm, quartet), ethoxy group (δ 3.5–3.7 ppm, quartet; δ 1.2–1.3 ppm, triplet), and pyridine protons (δ 8.5–9.0 ppm).

-

¹³C NMR: Carbonyl carbon (δ 165–170 ppm), pyridine carbons (δ 120–150 ppm).

-

Comparative Analysis with Analogous Compounds

Table 2: Comparison of Nicotinate Derivatives

Future Research Directions

-

Synthetic Optimization: Developing greener catalysts (e.g., enzymatic esterification) to improve yield.

-

Biological Screening: Evaluating anti-inflammatory or antimicrobial activity in vitro.

-

Regulatory Studies: Assessing pharmacokinetics and chronic toxicity for pharmaceutical applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume